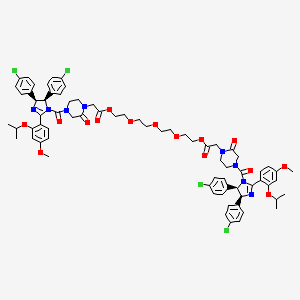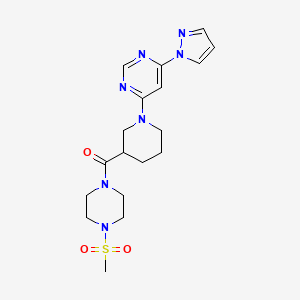
6,7-Difluoro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Difluoro-1,2,3,4-tetrahydroquinoline (6,7-DFTQ) is a heterocyclic aromatic compound belonging to a class of compounds known as tetrahydroquinolines. It is a colorless solid that is insoluble in water and has a melting point of 108-109 °C. 6,7-DFTQ has been studied extensively due to its potential applications in the pharmaceutical and agrochemical industries. It is known to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. The compound has also been studied for its potential use as a therapeutic agent for cancer and other diseases.
Scientific Research Applications
1. Application in Cancer Research
6,7-Difluoro-1,2,3,4-tetrahydroquinoline derivatives have been explored for their potential in cancer research. Specifically, certain derivatives have shown to act as potent inhibitors of NF-κB transcriptional activity, which is significant in cancer treatment strategies. For example, a study developed various derivatives of 1,2,3,4-tetrahydroquinolines and evaluated their cytotoxicity against different human cancer cell lines. Among these, certain compounds exhibited potent inhibition and cytotoxicity, suggesting their potential as cancer therapeutic agents (Jo et al., 2016).
2. Importance in Natural Products and Pharmaceutical Synthesis
1,2,3,4-Tetrahydroquinolines, including the 6,7-difluoro variant, are key structural elements in many natural products and have broad commercial applications. Optically pure tetrahydroquinolines are especially important in pharmaceuticals and agrochemicals, being present in various bioactive alkaloids and antibiotics such as (S)-flumequine. This highlights their significance in synthetic chemistry and drug development (Wang et al., 2009).
3. Application in Medicinal Chemistry
This compound and its derivatives have been utilized in medicinal chemistry due to their structural and functional properties. They possess a partially-saturated bicyclic ring and metabolically-stable trifluoromethyl groups, making them valuable in the synthesis of various medicinal compounds. Studies have optimized their synthesis, creating novel derivatives with potential pharmaceutical applications (Johnson et al., 2013).
4. Role in Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, including this compound derivatives, is of great interest due to the unique properties imparted by fluorine atoms. These compounds have been synthesized and studied for their potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms can significantly impact the photophysical properties of these compounds, making them suitable for a range of applications (Nosova et al., 2013).
5. Utilization in Tuberculosis Treatment
Some derivatives of this compound have been studied for their potential as anti-tubercular agents. Research has involved synthesizing hydrazone derivatives and their zinc complexes, revealing significant antituberculosis activity. This indicates the potential of such compounds in developing new treatments for tuberculosis (Mandewale et al., 2016).
properties
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFTJNFKKPBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953717-64-1 |
Source


|
| Record name | 6,7-difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)


![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)
![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

